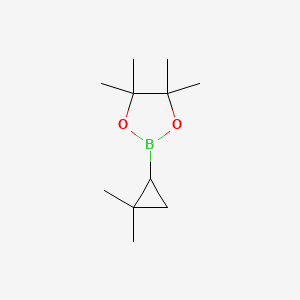
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl halides undergo solvolysis reactions . The synthesis of these compounds often involves the use of tert-butyl groups as they can modulate the self-assembly behavior of organic molecules on surfaces .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods have been used to determine the structure of similar compounds like tert-butylazide .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves the condensation of ethyl acetoacetate with tert-butyl 2-oxocyclopentanecarboxylate, followed by cyclization and dehydration to form the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Tert-butyl 2-oxocyclopentanecarboxylate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add tert-butyl 2-oxocyclopentanecarboxylate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to cyclize the product.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 9: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to dehydrate the product.", "Step 10: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 11: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the final product, tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate." ] } | |
Numéro CAS |
2225181-80-4 |
Nom du produit |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.3 |
Pureté |
80 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



